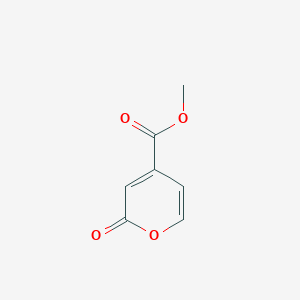
1,4-Dithiane 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiane 1,4-dioxide is an organosulfur compound with the molecular formula C4H8O2S2 It is a derivative of 1,4-dithiane, where the sulfur atoms are oxidized to sulfoxides
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiane 1,4-dioxide can be synthesized through the oxidation of 1,4-dithiane. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of acetic acid (CH3COOH) as a solvent . The reaction typically proceeds at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiane 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as alkyl halides or Grignard reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 1,4-Dithiane.
Substitution: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
1,4-Dithiane 1,4-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dithiane 1,4-dioxide involves its ability to undergo various chemical transformations. The sulfoxide groups can participate in oxidation-reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,4-Dithiane 1,4-dioxide can be compared to other similar compounds such as:
1,3-Dithiane: Another organosulfur compound with different reactivity and applications.
1,4-Dithiane: The non-oxidized form of this compound, which has different chemical properties.
Sulfolane: A related compound with a sulfone group, used as a solvent and in various chemical processes.
Properties
CAS No. |
57983-04-7 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
1,4-dithiane 1,4-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-7-1-2-8(6)4-3-7/h1-4H2 |
InChI Key |
XGISLVMWAFEKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCS1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


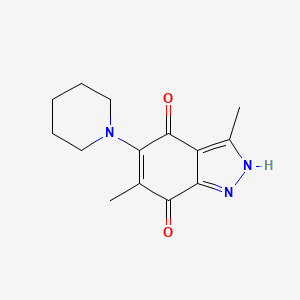
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
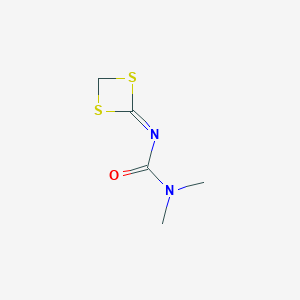
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
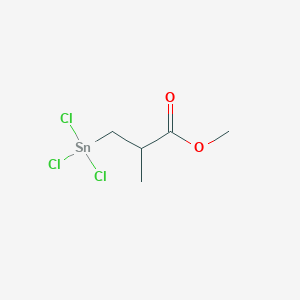
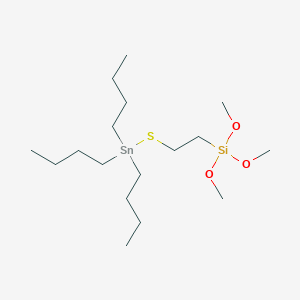
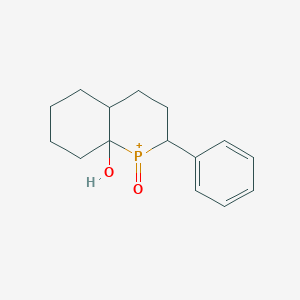
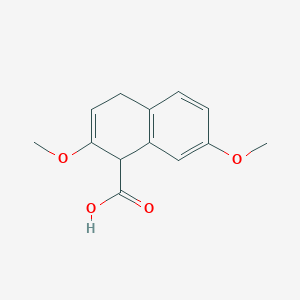
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
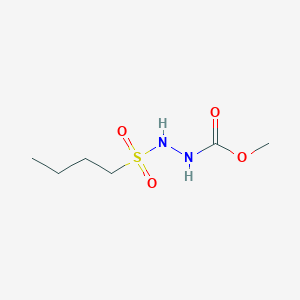
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
